molecular formula C18H27BClNO2 B3060263 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester CAS No. 2096334-70-0

2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B3060263
CAS No.: 2096334-70-0
M. Wt: 335.7
InChI Key: RKGYUSAGRSCEAF-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester (CAS 2096334-70-0) is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and organic synthesis. With a molecular formula of C18H27BClNO2 and a molecular weight of 335.68 g/mol, this compound is supplied at 98% purity. It is structurally characterized as a pinacol boronic ester, a class of compounds known for their stability and utility in metal-catalyzed cross-coupling reactions. The most prominent application for this reagent is in the Suzuki-Miyaura reaction, a widely used palladium-catalyzed process for forming carbon-carbon bonds. This makes it an invaluable intermediate for constructing complex organic molecules, such as potential pharmaceutical candidates. The unique structure of this compound, which incorporates both a piperidinomethyl group and a protected boronic acid, allows researchers to efficiently introduce a specific pharmacophore into a target molecule. Boronic acids and their esters are recognized as privileged motifs in drug discovery, with the ability to improve the selectivity, physicochemical, and pharmacokinetic properties of bioactive molecules. Several boronic acid-containing drugs, like bortezomib and ixazomib, have been approved, underscoring the therapeutic relevance of this chemical class. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGYUSAGRSCEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125384
Record name Piperidine, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-70-0
Record name Piperidine, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-5-(piperidinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of boronic esters.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group participates in palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key characteristics include:

Reaction Partner Catalyst System Conditions Yield Reference
Aryl bromidesPd(dba)₂/dppf1,4-dioxane, 80°C, 18h85% (analog)
Heteroaryl chloridesPdCl₂(dppf)/KOAcTHF/H₂O, 60°C67-85%*

Example: Coupling with 5-bromo-2-methylthiazole under Pd catalysis (PdCl₂, KOAc, 80°C) yields biaryl products, demonstrating compatibility with sterically hindered partners . The chlorine substituent remains inert under these conditions.

Protodeboronation

Radical-mediated protodeboronation replaces the boronic ester with hydrogen, enabling formal C–H functionalization:

Catalyst Conditions Application Example
Mn(dpm)₃/PhSiH₃Light (450 nm), 25°CAnti-Markovnikov hydromethylation
Cu(OAc)₂/H₂O₂DMF, 100°CDeboronation of hindered aryl esters

While demonstrated for alkylboronic esters , aryl analogs like this compound may require adjusted conditions due to slower radical stabilization.

Hydrolysis to Boronic Acid

Acid- or base-mediated hydrolysis converts the pinacol ester to the free boronic acid:

Reagent Conditions Product Stability
HCl (1M)THF/H₂O, 25°C, 4hModerate (prone to oxidation)
NaHCO₃/H₂O₂MeOH, 60°C, 2hHigh (stabilized as trifluoroborate)

The resulting boronic acid can undergo further transformations, such as Chan-Lam couplings or trimerization .

Functionalization of the Piperidinomethyl Group

The secondary amine in the piperidine ring enables selective modifications:

Reaction Reagents Outcome
AlkylationAlkyl halides, K₂CO₃Quaternary ammonium derivatives
AcylationAcetyl chloride, Et₃NAmide formation (N-Boc analogs)
Salt FormationHCl/Et₂OHydrochloride salts for solubility

These modifications retain the boronic ester’s reactivity, enabling sequential functionalization strategies .

Stability and Side Reactions

Critical stability considerations:

  • Oxidative Deborylation : Exposure to H₂O₂ or O₂ in basic media leads to phenol formation .

  • Transesterification : Competing pinacol ester exchange occurs with diols (e.g., ethylene glycol) under acidic conditions .

  • Ortho-Directing Effects : The boronic ester group may influence electrophilic substitution patterns in the aromatic ring .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester primarily involves its ability to participate in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Solubility in Organic Solvents

The solubility of boronic esters varies significantly with substituents and solvent polarity. For 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester, the piperidinomethyl group introduces a polar tertiary amine, which enhances solubility in polar solvents like chloroform and acetone. This trend aligns with studies on other nitrogen-containing boronic esters (e.g., azaesters), which exhibit higher solubility in polar solvents compared to non-polar hydrocarbons (e.g., methylcyclohexane) .

Table 1: Solubility Trends of Boronic Esters

Compound Solubility in Chloroform Solubility in Methylcyclohexane Reference
Phenylboronic acid (parent) Moderate Very low
Pinacol ester (no substituents) High Moderate
Azaester (N-containing) High Low
This compound High (predicted) Low (predicted)

Hydrolysis Kinetics

The hydrolysis rate of pinacol esters to boronic acids is influenced by substituents. Electron-donating groups (e.g., -NH₂) slow hydrolysis, while electron-withdrawing groups (e.g., -Cl) accelerate it. The piperidinomethyl group, being bulky and weakly basic, likely retards hydrolysis compared to unsubstituted pinacol esters. For example, amine-substituted pinacol esters exhibit hydrolysis half-times of ~3 hours in water, whereas hydroxyl- or acetamide-substituted analogs hydrolyze within 1 hour .

Table 2: Hydrolysis Half-Times of Substituted Pinacol Esters

Substituent Half-Time in Water Half-Time in pH 7.4 Buffer Reference
Hydroxyl 10 minutes 15 minutes
Acetamide 10 minutes 15 minutes
Amine 3 hours 4 hours
Piperidinomethyl (predicted) 4–6 hours 5–7 hours

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C13H16BClN
  • Molecular Weight : 233.64 g/mol
  • CAS Number : 402960-38-7

The compound features a phenylboronic acid structure with a chloro substituent and a piperidinomethyl group, which may influence its biological interactions and pharmacological properties.

Boronic acids are known to interact with various biological targets, primarily through reversible covalent bonding with diols in biomolecules. This property allows them to act as enzyme inhibitors, particularly in proteases and kinases. The presence of the piperidinomethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Targeted Biological Systems

Research indicates that compounds similar to 2-Chloro-5-(piperidinomethyl)phenylboronic acid pinacol ester can affect several biochemical pathways:

  • Cancer Cell Proliferation : Boronic acids have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cell division.
  • Antiviral Activity : Some boronic acid derivatives exhibit antiviral properties by disrupting viral replication processes.
  • Antimicrobial Effects : These compounds may also possess antibacterial properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines :
    A study demonstrated that boronic acid derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism involved the inhibition of key enzymes responsible for cell cycle progression.
  • Antiviral Studies :
    Research has shown that certain boronic acids can inhibit the replication of viruses such as HIV and influenza by interfering with viral polymerases.
  • Antimicrobial Activity :
    A comparative study on boronic acids revealed that some derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Data Table: Biological Activity Overview

Biological ActivityMechanismTarget OrganismsReferences
Cancer Cell InhibitionEnzyme inhibitionBreast cancer cells, prostate cancer cells,
Antiviral ActivityDisruption of viral replicationHIV, Influenza ,
Antimicrobial EffectsBacterial cell wall disruptionGram-positive bacteria,

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-5-(piperidinomethyl)phenylboronic acid pinacol ester remains under-researched. However, general insights into similar compounds suggest:

  • Bioavailability : May vary significantly depending on the route of administration.
  • Half-life : Likely influenced by metabolic pathways involving conjugation and excretion.
  • Toxicity Profile : Preliminary studies indicate low toxicity in vitro; however, further in vivo studies are needed.

Q & A

Q. What are the primary synthetic routes for 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester?

The synthesis typically involves Suzuki-Miyaura coupling or substitution reactions. For example, analogous compounds are synthesized via reaction of anhydrides (e.g., tetrachlorophthalic anhydride) with aminomethyl-substituted phenylboronic acid pinacol esters in polar aprotic solvents like DMF at elevated temperatures (85°C). Pd catalysts such as Pd(dppf)Cl₂ and bases like potassium phosphate are often employed to facilitate cross-coupling . Purification may require column chromatography or recrystallization to isolate the boronic ester.

Q. How does the solubility profile of this compound influence experimental design?

Pinacol esters of phenylboronic acids exhibit high solubility in organic solvents (e.g., chloroform, THF, ethers) due to reduced polarity compared to parent boronic acids. This enables reactions in hydrophobic environments or mixed-solvent systems. For instance, solubility positively correlates with solvent polarity, though exceptions exist (e.g., moderate solubility in hydrocarbons). Researchers should prioritize solvents like chloroform for homogeneous reactions .

Q. What are the key applications of this compound in medicinal chemistry?

It serves as an intermediate in synthesizing kinase inhibitors (e.g., FLT3 inhibitors) and autotaxin inhibitors. The piperidinomethyl group enhances bioavailability, while the boronic ester enables further functionalization via cross-coupling or hydrolysis .

Advanced Research Questions

Q. How can contradictory solubility data be resolved when optimizing reaction conditions?

Conflicting solubility reports may arise from solvent polarity variations or impurities. A systematic approach involves:

  • Dynamic solubility testing using UV-Vis or gravimetric methods.
  • Redlich–Kister equation for modeling solubility, which aligns well with experimental uncertainties for esters .
  • Testing alternative solvents (e.g., chloroform vs. hydrocarbons) based on polarity trends.

Q. What strategies mitigate unexpected side reactions like decarbonylation during synthesis?

Decarbonylation, observed in analogous syntheses, can be minimized by:

  • Temperature control : Lowering reaction temperatures (e.g., <85°C) to reduce thermal degradation.
  • Catalyst optimization : Using Pd catalysts with tailored ligands (e.g., dppf) to improve selectivity.
  • Purification : Employing silica gel chromatography to separate decarbonylated byproducts .

Q. How does the ROS-sensitive boronic ester enable controlled drug release in therapeutic applications?

The pinacol ester hydrolyzes under oxidative conditions (e.g., high H₂O₂ levels in diseased tissues), releasing active agents. For example:

  • In glucose-responsive insulin delivery systems, phenylboronic acid pinacol ester-modified polymers undergo ROS-triggered degradation, releasing insulin .
  • Kinetics of hydrolysis depend on pH and ROS concentration, validated via fluorogenic assays or HPLC monitoring .

Q. How can substituents (e.g., chlorine, piperidinomethyl) impact reactivity in cross-coupling reactions?

  • Chlorine : Acts as an electron-withdrawing group, increasing electrophilicity of the boronic ester for Suzuki-Miyaura coupling.
  • Piperidinomethyl : Introduces steric hindrance, potentially slowing reaction rates but improving regioselectivity. Computational modeling (DFT) or Hammett plots can quantify electronic effects .

Methodological Considerations

Q. What analytical techniques validate the structural integrity of this compound?

  • NMR : ¹¹B NMR confirms boronic ester formation (δ ~30 ppm).
  • HPLC-MS : Monitors purity and detects hydrolyzed byproducts.
  • FTIR : Verifies functional groups (e.g., B-O bonds at ~1350 cm⁻¹) .

Q. How to design ROS-responsive materials using this boronic ester?

  • Polymer conjugation : Incorporate the ester into block copolymers (e.g., PEG-poly(glutamic acid)) for micelle formation.
  • Kinetic studies : Use fluorogenic probes (e.g., naphthalimide derivatives) to track ROS-triggered hydrolysis in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
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2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester

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